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molecular formula C10H7NO3 B1609216 N-(3-hydroxyphenyl)maleimide CAS No. 63381-38-4

N-(3-hydroxyphenyl)maleimide

Cat. No. B1609216
M. Wt: 189.17 g/mol
InChI Key: YWODHBPFOGXUFX-UHFFFAOYSA-N
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Patent
US05049618

Procedure details

A one-liter flask containing 52.8 grams (0.53 mole) of maleic anhydride dissolved in 200 ml of m-xylene was slowly charged with 55.0 grams (0.50 mole) of 3-aminophenol. The reaction temperature was maintained below 50° C. with cooling. Five grams of para-toluenesulfonic acid was then added to the flask and the reactor contents heated to reflux with a pot temperature of 148°-150° C. Water removal was complete after 8 hours of reflux under nitrogen with a Dean-Stark trap. The flask was cooled, xylene decanted, and the remaining product dried under reduced pressure. One hundred two grams of crude product containing N-(3-hydroxyphenyl) maleimide were recovered.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=O)[CH:3]=[CH:2]1.[NH2:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=C(C)C=1>[OH:15][C:11]1[CH:10]=[C:9]([N:8]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:6])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reactor contents heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a pot temperature of 148°-150° C
CUSTOM
Type
CUSTOM
Details
Water removal
TEMPERATURE
Type
TEMPERATURE
Details
of reflux under nitrogen with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled
CUSTOM
Type
CUSTOM
Details
xylene decanted
CUSTOM
Type
CUSTOM
Details
the remaining product dried under reduced pressure
ADDITION
Type
ADDITION
Details
One hundred two grams of crude product containing N-(3-hydroxyphenyl) maleimide
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
OC=1C=C(C=CC1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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